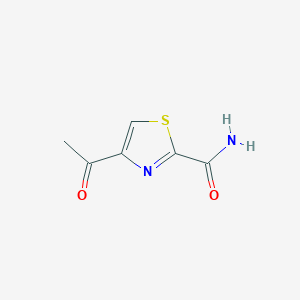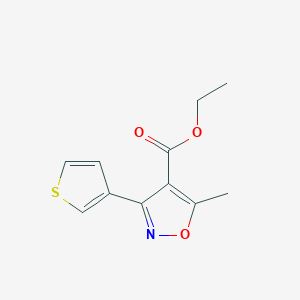
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with thiophene derivatives under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Cu(I) or Ru(II) in (3 + 2) cycloaddition reactions is also common in industrial settings .
化学反应分析
Types of Reactions
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-3-thiophen-3-yl-isoxazole-4-carboxylic acid.
Reduction: 5-Methyl-3-thiophen-3-yl-isoxazole-4-carbinol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate has diverse applications in scientific research:
作用机制
The mechanism of action of Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
5-Methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of a thiophene ring.
5-Methyl-3-thiophen-2-yl-isoxazole-4-carboxylic acid ethyl ester: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C11H11NO3S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC 名称 |
ethyl 5-methyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-12-10(9)8-4-5-16-6-8/h4-6H,3H2,1-2H3 |
InChI 键 |
LXQCBIOXEYYDDO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(ON=C1C2=CSC=C2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Diethoxybicyclo[3.2.0]heptan-2-one](/img/structure/B8447480.png)
![4-Chloro-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazin-2-yl-amine](/img/structure/B8447482.png)





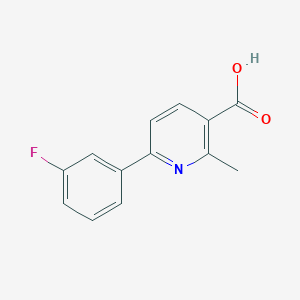
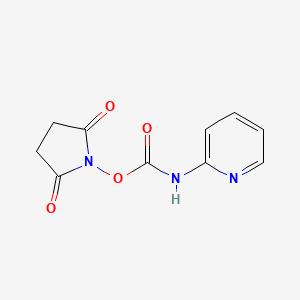
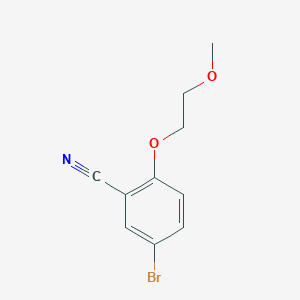
![5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B8447539.png)
![3-isopropylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8447540.png)
